Methyl 2-(methoxymethyl)aziridine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(methoxymethyl)aziridine-1-carboxylate is a chemical compound belonging to the aziridine family Aziridines are three-membered nitrogen-containing heterocycles known for their high strain energy and reactivity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 2-(methoxymethyl)aziridine-1-carboxylate can be synthesized through various methods. One common approach involves the reaction of methyl aziridine-2-carboxylate with methoxymethyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity of the aziridine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(methoxymethyl)aziridine-1-carboxylate undergoes various chemical reactions, including:
Nucleophilic Ring-Opening Reactions: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of substituted amines, ethers, and thioethers.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxaziridines or reduction to yield amines.
Substitution Reactions: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Peracids, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Solvents: Dichloromethane, tetrahydrofuran, methanol
Major Products Formed
Substituted Amines: Formed through nucleophilic ring-opening reactions
Oxaziridines: Formed through oxidation
Amines: Formed through reduction
Wissenschaftliche Forschungsanwendungen
Methyl 2-(methoxymethyl)aziridine-1-carboxylate has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Investigated for its potential as a precursor to bioactive compounds with anticancer, antimicrobial, and antiviral properties.
Material Science: Utilized in the development of novel polymers and coatings with enhanced properties.
Biological Studies: Employed in the study of enzyme inhibitors and protein interactions.
Wirkmechanismus
The mechanism of action of methyl 2-(methoxymethyl)aziridine-1-carboxylate involves its high reactivity due to the strained aziridine ring. The compound can undergo nucleophilic ring-opening reactions, leading to the formation of various products. These reactions are facilitated by the presence of electron-withdrawing groups that activate the aziridine ring . The compound can also interact with biological molecules, such as proteins and enzymes, through covalent bonding, potentially inhibiting their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl aziridine-2-carboxylate
- Ethyl 2-(methoxymethyl)aziridine-1-carboxylate
- Methyl 2-(ethoxymethyl)aziridine-1-carboxylate
Uniqueness
Methyl 2-(methoxymethyl)aziridine-1-carboxylate is unique due to the presence of the methoxymethyl group, which imparts distinct reactivity and properties compared to other aziridine derivatives. This functional group can influence the compound’s solubility, stability, and reactivity, making it a valuable intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C6H11NO3 |
---|---|
Molekulargewicht |
145.16 g/mol |
IUPAC-Name |
methyl 2-(methoxymethyl)aziridine-1-carboxylate |
InChI |
InChI=1S/C6H11NO3/c1-9-4-5-3-7(5)6(8)10-2/h5H,3-4H2,1-2H3 |
InChI-Schlüssel |
NRWLKICNVQXPDC-UHFFFAOYSA-N |
Kanonische SMILES |
COCC1CN1C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.